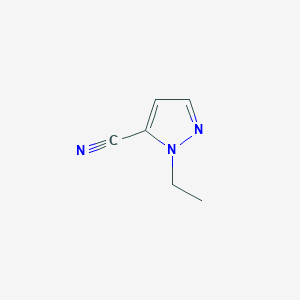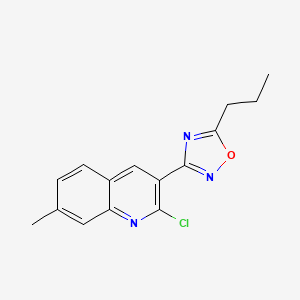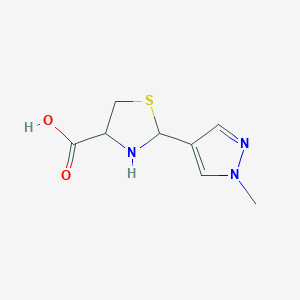
1-ethyl-1H-pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1H-pyrazole-5-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms in adjacent positions. The compound is a derivative of this class, featuring an ethyl group and a carbonitrile functional group attached to the pyrazole ring.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 1-ethyl-1H-pyrazole-5-carbonitrile, has been explored in various studies. For instance, a one-pot, multicomponent-tandem synthesis of highly functionalized pyrazole derivatives is reported, which involves the electrochemically induced condensation of ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aromatic aldehydes . Another study describes a one-pot synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds . These methods demonstrate the versatility and efficiency of synthesizing pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic methods and crystallography. For example, the crystal and molecular structure of a related compound, 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, is stabilized by intermolecular N-H…N and C-H…Cl interactions . Similarly, the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single-crystal X-ray diffraction studies . These studies provide insights into the molecular geometry and intermolecular interactions that can influence the properties and reactivity of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles through a Michael-type addition reaction exemplifies the reactivity of these compounds . The high selectivity and excellent yields reported in this study indicate the potential of pyrazole derivatives as intermediates in the synthesis of more complex molecules, including those used in crop protection.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents such as ethyl or carbonitrile groups can affect the compound's solubility, boiling point, and stability. The study of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provides information on its spectroscopic properties and thermal behavior . Additionally, the electronic properties, such as HOMO and LUMO energies, are crucial for understanding the reactivity and potential applications of these compounds in various fields, including materials science and pharmaceuticals .
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
Research into the crystal and molecular structure of pyrazole derivatives, such as 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, has highlighted the importance of intermolecular interactions in stabilizing crystal structures. These studies have provided insights into the design of pyrazole-based compounds with specific physical and chemical properties, useful in material science and pharmaceutical research (Fathima et al., 2014).
Mechanistic Investigation and Synthesis
Mechanistic investigations and synthesis of pyrazole derivatives have been a focal point of research, with studies detailing the reaction mechanisms of various pyrazole compounds with unsaturated carbonyl compounds. This research aids in the development of novel synthetic methodologies for pyrazole-based compounds, which are valuable in the creation of agrochemicals and pharmaceuticals (Liu et al., 2013).
Electrochemical Synthesis
The electrochemical synthesis of pyrazole derivatives, such as the one-pot, multicomponent-tandem synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives, represents an efficient and environmentally friendly approach to synthesizing highly functionalized pyrazole compounds. This methodology offers a sustainable alternative to traditional synthesis techniques, highlighting the role of pyrazole derivatives in green chemistry (Upadhyay et al., 2017).
Applications in Crop Protection
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been explored for applications in crop protection. The regioselectivity and high yields under mild conditions demonstrate the potential of these compounds as intermediates in the development of agrochemicals. Such research underscores the versatility of pyrazole derivatives in addressing global agricultural challenges (Plem et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-ethylpyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-9-6(5-7)3-4-8-9/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIYMVSTTVQBGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649479 |
Source


|
| Record name | 1-Ethyl-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-pyrazole-5-carbonitrile | |
CAS RN |
1170377-31-7 |
Source


|
| Record name | 1-Ethyl-1H-pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)








![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

